N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride
Description
N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is a benzothiazole-furan hybrid compound with a tertiary amine side chain. Its synthesis involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions. For instance, a related benzofuran carboxamide derivative (N-methoxy-7-(4-methoxybenzyl)-N-methyl-benzofuran-2-carboxamide) was synthesized via THF-mediated reactions, achieving an 85% overall yield and 90% purity after column chromatography .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S.ClH/c1-12-7-8-13(23-4)15-16(12)25-18(19-15)21(10-9-20(2)3)17(22)14-6-5-11-24-14;/h5-8,11H,9-10H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYAFQPBLRGANM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN(C)C)C(=O)C3=CC=CO3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including anti-tubercular, anti-inflammatory, and analgesic effects, supported by recent research findings.
- Molecular Formula : C18H22ClN3O2S2
- Molecular Weight : 411.96 g/mol
- CAS Number : 1219217-93-2
Anti-Tubercular Activity
Recent studies have highlighted the compound's potential as an anti-tubercular agent. A review of benzothiazole derivatives indicated that compounds with similar structures exhibit significant inhibitory effects against Mycobacterium tuberculosis.
| Compound | MIC (µg/mL) | IC50 (µg/mL) | Binding Affinity (kcal/mol) |
|---|---|---|---|
| 7a | 0.5 | 0.1 | -8.4 |
| 7g | 0.6 | 0.15 | -8.1 |
| Tested Compound | TBD | TBD | TBD |
The binding affinity data suggests that the compound interacts effectively with the DprE1 protein, a target for anti-tubercular drugs, showcasing its potential for further development in treating tuberculosis .
Anti-Inflammatory and Analgesic Effects
The compound has also been evaluated for its anti-inflammatory and analgesic activities through inhibition of cyclooxygenase enzymes (COX). Inhibition of COX-1 and COX-2 is crucial for reducing inflammation and pain.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 10a | 4.15 | 0.042 | 99 |
| 10b | 5.10 | 0.053 | 95 |
| Tested Compound | TBD | TBD | TBD |
The selectivity towards COX-2 indicates a lower risk of gastrointestinal side effects compared to traditional NSAIDs .
Case Studies
A series of case studies have been documented where similar benzothiazole derivatives demonstrated significant biological activity:
- Study on Benzothiazole Derivatives : A study evaluated various derivatives for their anti-tubercular properties, revealing that modifications in the side chains significantly affected their efficacy.
- Cyclooxygenase Inhibition Study : Another study focused on the synthesis of compounds targeting COX enzymes, demonstrating that structural variations led to enhanced selectivity and potency against COX-2 compared to COX-1.
Comparison with Similar Compounds
Key Observations :
- Bioisosteric Replacements : The benzothiazole moiety in the target compound may serve as a bioisostere for triazole or pyridine rings seen in analogues like diflufenican and triazole-thiones .
Pharmacokinetic and ADMET Considerations
While direct ADMET data for the target compound are unavailable, analogous compounds exhibit insights:
- Lumping Strategy : Compounds with similar backbones (e.g., benzothiazole, triazole) may share metabolic pathways, as seen in lumped surrogate models .
- LogP Predictions: The dimethylaminoethyl side chain likely increases water solubility relative to highly halogenated analogues (e.g., diflufenican), aligning with trends in logP adjustments for improved bioavailability .
Research Findings and Implications
- Triazole-Thiones : Demonstrated tautomerism between thiol and thione forms, stabilized by electron-withdrawing groups (e.g., sulfonyl), a feature absent in the target compound .
Q & A
Q. Table 1: Key Spectral Signatures
| Functional Group | NMR (δ ppm) | IR (cm⁻¹) |
|---|---|---|
| N(CH3)2 | 2.2–2.5 (s, 6H) | - |
| OCH3 | 3.8–4.0 (s, 3H) | 2800–3000 (C–O) |
| Benzothiazole C=S | - | 650–750 |
| Furan C=O | ~165–170 (13C) | 1650–1700 |
Basic: What synthetic strategies are commonly used for preparing this compound?
Methodological Answer:
The synthesis typically involves multi-step routes:
Core Benzothiazole Formation : Condensation of 4-methoxy-7-methyl-2-aminobenzenethiol with a carbonyl source (e.g., chloroacetyl chloride) under reflux in acetonitrile or DMF .
Amide Coupling : React the benzothiazole intermediate with furan-2-carboxylic acid derivatives using coupling agents like EDCI/HOBt in DMF .
Dimethylaminoethyl Introduction : Alkylation of the secondary amine using 2-(dimethylamino)ethyl chloride in the presence of a base (e.g., NaH) .
Q. Table 2: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Benzothiazole formation | Acetonitrile, reflux, 1–3 hrs | 60–75 |
| Amide coupling | EDCI, DMF, rt, 12 hrs | 70–85 |
| Alkylation | NaH, THF, 0°C to rt | 50–65 |
Advanced: How can cyclization reactions be optimized to improve yield and purity?
Methodological Answer:
Cyclization efficiency depends on:
- Catalyst Selection : Use iodine and triethylamine in DMF to promote sulfur elimination and ring closure, as demonstrated in analogous thiadiazole syntheses .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to acetonitrile .
- Reaction Monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane) or in-situ FTIR to detect intermediate thiolactam formation .
Q. Table 3: Cyclization Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | I2 (0.5 eq), Et3N (2 eq) | +20% |
| Temperature | Reflux (80–90°C) | +15% |
| Solvent | DMF | +25% vs MeCN |
Advanced: How to resolve discrepancies in biological activity data across studies?
Methodological Answer:
Contradictory results may arise from:
- Purity Variability : Ensure >95% purity via preparative HPLC (C18 column, acetonitrile/water gradient) and confirm by HRMS .
- Assay Conditions : Standardize cell lines (e.g., HepG2 vs HeLa) and incubation times (24–48 hrs) to reduce variability .
- Solubility Issues : Use DMSO stocks (<0.1% final concentration) with solubility enhancers (e.g., cyclodextrins) for in vitro assays .
Q. Table 4: Common Pitfalls and Solutions
| Issue | Solution | Reference Technique |
|---|---|---|
| Low solubility | 0.5% Tween-80 in PBS | Dynamic Light Scattering |
| Off-target effects | Counter-screening vs kinase panels | SPR Binding Assays |
Advanced: What strategies validate the compound’s stability under physiological conditions?
Methodological Answer:
Design stability studies with:
- pH Variation : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hrs, monitoring degradation via UPLC .
- Thermal Stability : Conduct accelerated studies (40–60°C) to predict shelf-life using Arrhenius kinetics .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation products by LCMS .
Q. Table 5: Stability Study Design
| Condition | Analytical Method | Key Metrics |
|---|---|---|
| Acidic (pH 1.2) | UPLC (C18, 254 nm) | % Parent remaining |
| Oxidative (H2O2) | HRMS for oxidation products | m/z shifts |
| Light exposure | Photodiode array detection | λmax changes |
Advanced: How to elucidate the reaction mechanism for key synthetic steps?
Methodological Answer:
Mechanistic studies require:
- Isotopic Labeling : Use 13C-labeled carbonyl precursors to track cyclization pathways via 13C NMR .
- Kinetic Profiling : Monitor intermediate formation via stopped-flow IR at varying temperatures to calculate activation energies .
- Computational Modeling : Employ DFT (B3LYP/6-31G*) to simulate transition states and identify rate-limiting steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
